

# Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Lipid Nanoparticle Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Heptadecan-9-yl 8-bromooctanoate*

Cat. No.: *B8820120*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Heptadecan-9-yl 8-bromooctanoate** is a key lipid synthon, a building block used in the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles (LNPs). Its unique structure, featuring a branched heptadecan-9-yl tail and a reactive 8-bromooctanoate head, makes it a versatile precursor for creating a library of ionizable lipids with diverse properties. These lipids are critical components of LNPs, which have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. This technical guide provides a comprehensive overview of **Heptadecan-9-yl 8-bromooctanoate**, its application in the synthesis of the widely used ionizable lipid SM-102, and the subsequent formulation and characterization of LNPs for advanced drug delivery research.

## Core Concepts: The Role in LNP Formulation

Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid<sup>[1][2]</sup>. The ionizable lipid is arguably the most critical component, as it is responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells<sup>[3]</sup>.

**Heptadecan-9-yl 8-bromooctanoate** serves as a foundational molecule for the synthesis of these crucial ionizable lipids. The bromine atom on the octanoate chain is an excellent leaving

group, allowing for facile reaction with various amine-containing head groups[4]. This modularity enables the systematic modification of the ionizable lipid's structure to optimize the performance of the resulting LNP formulation.

A prime example of a clinically relevant ionizable lipid synthesized from a heptadecan-9-yl bromo-ester precursor is SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate)[1][5]. The branched heptadecan-9-yl tail of SM-102 is believed to contribute to the fusogenicity of the LNP, aiding in the endosomal escape of the nucleic acid payload[5].

## Physicochemical Properties

The fundamental properties of **Heptadecan-9-yl 8-bromooctanoate** are summarized in the table below.

| Property         | Value                                            | Reference |
|------------------|--------------------------------------------------|-----------|
| Chemical Formula | C <sub>25</sub> H <sub>49</sub> BrO <sub>2</sub> | [6]       |
| Molecular Weight | 461.56 g/mol                                     | [6]       |
| CAS Number       | 2089253-22-3                                     | [6]       |
| Appearance       | Colorless to light yellow liquid                 | [6]       |
| Purity           | ≥97.0%                                           | [6]       |
| Storage          | -20°C for long-term storage                      | [6]       |

## Experimental Protocols

### Synthesis of a Representative Ionizable Lipid (SM-102 Analogue)

This protocol describes the synthesis of an ionizable lipid structurally analogous to SM-102, utilizing **Heptadecan-9-yl 8-bromooctanoate** as a key reactant. The final step involves an alkylation reaction between the bromo-ester and a secondary amine[1].

Materials:

- **Heptadecan-9-yl 8-bromooctanoate**
- Appropriate secondary amine head group (e.g., N-(2-hydroxyethyl)-N-(6-oxo-6-(undecyloxy)hexyl)amine)
- Apolar solvent (e.g., Dichloromethane)
- Triethylamine (or another non-nucleophilic base)
- Purification system (e.g., Flash chromatography with an evaporative light-scattering detector) [7]

Procedure:

- In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve **Heptadecan-9-yl 8-bromooctanoate** in the chosen apolar solvent.
- Add the secondary amine head group to the solution in a stoichiometric equivalent.
- Add an excess of triethylamine to act as a base and scavenger for the HBr byproduct.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
- Upon completion, quench the reaction and wash the organic layer with a mild aqueous acid, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product using flash chromatography to yield the final ionizable lipid[7].

## Lipid Nanoparticle Formulation

This protocol outlines the formulation of LNPs using a microfluidic mixing method with an ionizable lipid derived from **Heptadecan-9-yl 8-bromooctanoate** (e.g., SM-102).

Materials:

- Ionizable lipid (e.g., SM-102)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- Ethanol
- Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0)
- Microfluidic mixing device

**Procedure:**

- Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol[4].
- Lipid Mixture Preparation: Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000)[4][8][9].
- Nucleic Acid Preparation: Prepare the nucleic acid solution in the aqueous buffer.
- Microfluidic Mixing: Set up the microfluidic device with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the nucleic acid in the aqueous buffer.
- Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing will induce the self-assembly of the LNPs.
- Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
- Sterilization: Sterile filter the final LNP formulation through a 0.22  $\mu$ m filter.

## Quantitative Data Presentation

The following table summarizes typical physicochemical characteristics of LNPs formulated with SM-102, an ionizable lipid derived from a **Heptadecan-9-yl 8-bromoctanoate** precursor.

| Parameter                     | Typical Value                       | Method of Analysis                        | Reference(s)                             |
|-------------------------------|-------------------------------------|-------------------------------------------|------------------------------------------|
| pKa                           | 6.68                                | TNS Assay                                 | <a href="#">[10]</a>                     |
| Particle Size<br>(Diameter)   | 80 - 120 nm                         | Dynamic Light<br>Scattering (DLS)         | <a href="#">[8]</a> <a href="#">[11]</a> |
| Polydispersity Index<br>(PDI) | < 0.2                               | Dynamic Light<br>Scattering (DLS)         | <a href="#">[8]</a> <a href="#">[11]</a> |
| Zeta Potential                | Near-neutral at<br>physiological pH | Electrophoretic Light<br>Scattering (ELS) | <a href="#">[5]</a>                      |
| Encapsulation<br>Efficiency   | > 90%                               | RiboGreen Assay                           | <a href="#">[3]</a>                      |

## Visualization of Key Processes

### Synthesis of an SM-102 Analogue

## Synthesis of an SM-102 Analogue

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for an ionizable lipid from **Heptadecan-9-yl 8-bromooctanoate**.

## LNP Formulation via Microfluidic Mixing

## LNP Formulation Workflow



## LNP Cellular Delivery Pathway

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What is SM-102? | BroadPharm [broadpharm.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pmrnamed.ca [pmrnamed.ca]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a2bchem.com [a2bchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Lipid Nanoparticle Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8820120#heptadecan-9-yl-8-bromooctanoate-for-lipid-nanoparticle-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)